(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
Overview
Description
“(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C5H6N2O2S2 . It is a product used for proteomics research .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is characterized by the presence of a 1,3,4-thiadiazole ring, a methyl group attached to the ring, and a sulfanyl-acetic acid group .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of the substituted 1,2,4-triazole derivative with hydrazine hydrate did not afford the corresponding hydrazinyl-1,2,4-triazole compound and instead gave the corresponding hydrazinyl derivative after nucleophilic attack at C-2 of the thiadiazole ring .Scientific Research Applications
Synthesis and Biological Activity
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid and its derivatives have been extensively studied for their synthesis and biological activities. These compounds have been synthesized through various chemical reactions and have shown significant biological activities, particularly in the field of antimicrobial and anti-inflammatory applications.
Synthesis and Analgesic-Anti-Inflammatory Activity : Salgın-Gökşen et al. (2007) synthesized derivatives of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid, which exhibited high activity in the analgesic-anti-inflammatory field. However, these compounds were found to be inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).
Antimicrobial Activity : Taha and El-Badry (2007) explored the antimicrobial activity of certain heterocyclic compounds derived from (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid. Their study focused on synthesizing and testing these compounds for antimicrobial properties (Taha & El-Badry, 2007).
Antimycobacterial Activity
Studies have also been conducted to investigate the antimycobacterial activity of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid derivatives:
- Antimycobacterial Activity of Arylidene-Hydrazide Derivatives : Mamolo et al. (2001, 2002) synthesized arylidene-hydrazide derivatives of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid and tested them for in vitro antimycobacterial activity. Some compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001), (Mamolo et al., 2002).
Corrosion Inhibition
Another interesting application of this compound is in the field of corrosion inhibition:
- Corrosion Inhibition in Acids : Rafiquee et al. (2007) studied thiadiazole derivatives for their potential as corrosion inhibitors in formic and acetic acid media. Their research indicated that these compounds could effectively inhibit corrosion in certain conditions (Rafiquee et al., 2007).
Future Directions
The future directions for research on “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities, such as their potential as anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial agents . Additionally, more research could be conducted to fully understand their mechanisms of action and to optimize their synthesis processes .
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLVKBSHOUHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343409 | |
Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801492 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
50918-26-8 | |
Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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